molecular formula C18H23NO5 B5177918 N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid

N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid

Cat. No.: B5177918
M. Wt: 333.4 g/mol
InChI Key: HXAWHWIACBWHRU-UHFFFAOYSA-N
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Description

N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid is a complex organic compound that combines the structural features of naphthalene, an aromatic hydrocarbon, with butan-1-amine, an aliphatic amine The compound is further associated with oxalic acid, a dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthalen-2-yloxyethyl)butan-1-amine typically involves the reaction of 2-naphthol with butan-1-amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane. The oxalic acid component is introduced through a subsequent reaction with oxalic acid dihydrate, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthalen-2-yloxyethyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-naphthalen-2-yloxyethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and amine groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares the naphthalene core but differs in functional groups.

    N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate: Similar in structure but with different substituents.

Uniqueness

N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid is unique due to its specific combination of aromatic, aliphatic, and acidic functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO.C2H2O4/c1-2-3-10-17-11-12-18-16-9-8-14-6-4-5-7-15(14)13-16;3-1(4)2(5)6/h4-9,13,17H,2-3,10-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAWHWIACBWHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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